

Spectroscopic and Structural Elucidation of (1H-indazol-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1H-indazol-5-yl)methanamine

Cat. No.: B1315359

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(1H-indazol-5-yl)methanamine**, a key intermediate in the synthesis of various pharmaceutically active compounds. Due to the limited availability of directly published complete spectra for this specific molecule, this guide presents a compilation of expected spectroscopic characteristics based on data from closely related indazole derivatives and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining such data are also provided.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃	PubChem
Molecular Weight	161.21 g/mol	PubChem
Exact Mass	161.084747 Da	PubChem
CAS Number	267413-25-2	PubChem

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for **(1H-indazol-5-yl)methanamine** are based on the

analysis of unsubstituted 1H-indazole and the expected electronic effects of the 5-aminomethyl substituent.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the methylene protons of the aminomethyl group, and the amine protons.

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~8.1	s	-
H-4	~7.7	d	~8.5
H-6	~7.2	dd	~8.5, ~1.5
H-7	~7.5	d	~8.5
-CH ₂ -	~3.9	s	-
-NH ₂	Variable (broad singlet)	bs	-
N-H (indazole)	~13.0 (broad singlet)	bs	-

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Expected Chemical Shift (δ , ppm)
C-3	~134
C-3a	~123
C-4	~121
C-5	~135
C-6	~120
C-7	~110
C-7a	~140
-CH ₂ -	~45

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(1H-indazol-5-yl)methanamine**, electrospray ionization (ESI) in positive mode is a suitable technique.

Parameter	Value
Ionization Mode	ESI (+)
Expected [M+H] ⁺	m/z 162.0924
Key Fragmentation Ion	m/z 145 ([M+H - NH ₃] ⁺)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(1H-indazol-5-yl)methanamine** is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H stretch (amine)	3400-3250	Medium (two bands)
N-H stretch (indazole)	3200-2500 (broad)	Medium
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic)	2960-2850	Medium
N-H bend (amine)	1650-1580	Medium
C=C stretch (aromatic)	1620-1450	Medium-Strong

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **(1H-indazol-5-yl)methanamine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR:

- Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
- Number of scans: 1024 or more, depending on sample concentration.
- Relaxation delay: 2 seconds.

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to 1-10 µg/mL with the mobile phase solvent.

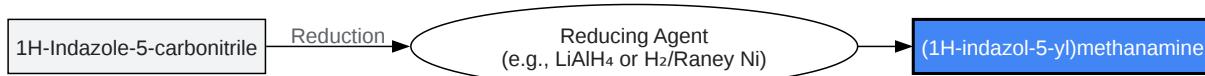
Instrumentation and Data Acquisition:

- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
- Ionization Mode: Positive ion mode.
- Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
- Mass Range: Scan from m/z 50 to 500.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
- ATR: Place a small amount of the solid sample directly onto the ATR crystal.

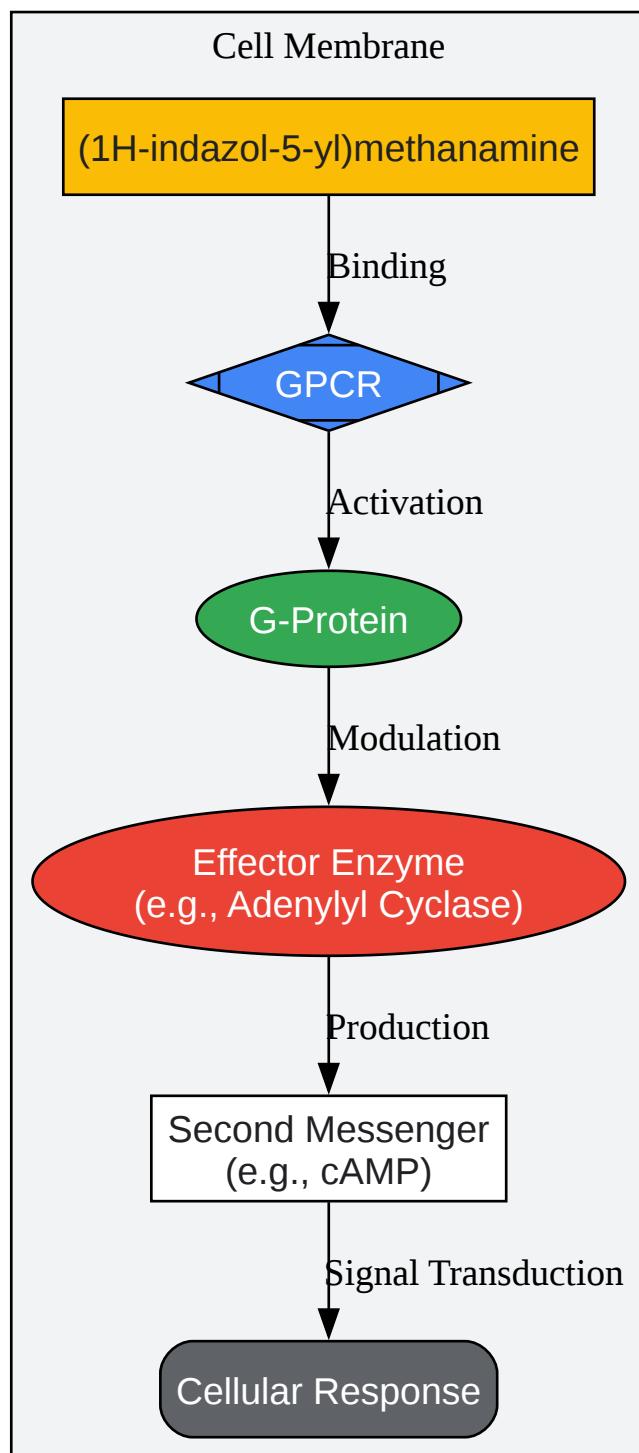

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Method: Transmission (for KBr pellet) or Attenuated Total Reflectance (ATR).
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Visualizations

Synthesis Workflow

The synthesis of **(1H-indazol-5-yl)methanamine** can be achieved through the reduction of 1H-indazole-5-carbonitrile.


[Click to download full resolution via product page](#)

Caption: Synthetic route to **(1H-indazol-5-yl)methanamine**.

Potential Signaling Pathway Interaction

As a structural analog of biogenic amines like histamine and serotonin, **(1H-indazol-5-yl)methanamine** may interact with various amine receptors and transporters. The following

diagram illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR).

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of (1H-indazol-5-yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315359#spectroscopic-data-for-1h-indazol-5-yl-methanamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com